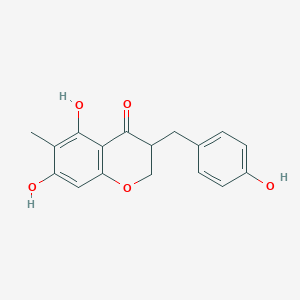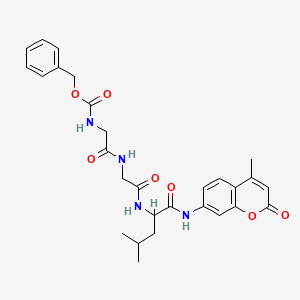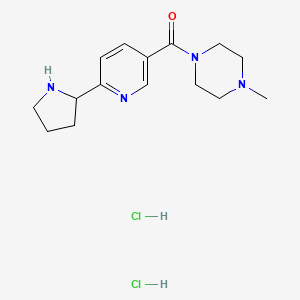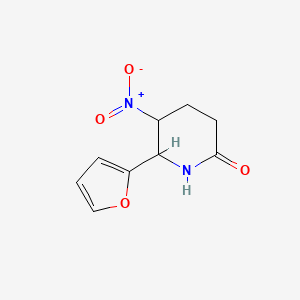![molecular formula C9H12O2 B12310479 rac-(1R,2S,6R,7S)-3-oxatricyclo[5.3.0.0,2,6]decan-8-one](/img/structure/B12310479.png)
rac-(1R,2S,6R,7S)-3-oxatricyclo[5.3.0.0,2,6]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S,6R,7S)-3-oxatricyclo[5300,2,6]decan-8-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of rac-(1R,2S,6R,7S)-3-oxatricyclo[5.3.0.0,2,6]decan-8-one involves several steps, starting from simpler organic molecules. The synthetic routes typically include cyclization reactions that form the tricyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
rac-(1R,2S,6R,7S)-3-oxatricyclo[5.3.0.0,2,6]decan-8-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
rac-(1R,2S,6R,7S)-3-oxatricyclo[5.3.0.0,2,6]decan-8-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of tricyclic compounds on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S,6R,7S)-3-oxatricyclo[5.3.0.0,2,6]decan-8-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
rac-(1R,2S,6R,7S)-3-oxatricyclo[5.3.0.0,2,6]decan-8-one can be compared with other similar tricyclic compounds, such as:
- rac-(1R,2S,6R,7S)-9-Benzyl-4λ6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione
- rac-Methyl (1R,2S,6R,7S,9R)-4-benzyl-3,5-dioxo-4-azatricyclo[5.3.0.0,2,6]decane-9-carboxylate These compounds share a similar tricyclic core but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical behavior .
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-oxatricyclo[5.3.0.02,6]decan-8-one |
InChI |
InChI=1S/C9H12O2/c10-7-2-1-5-8(7)6-3-4-11-9(5)6/h5-6,8-9H,1-4H2 |
InChI Key |
KZWFTXIJARWJJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1C3C2CCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12310397.png)

![N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide](/img/structure/B12310407.png)


![7-[(E)-7-hydroxy-3,7-dimethyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12310423.png)
![(15Z,23Z,25Z,27Z)-1,17-dihydroxy-11-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B12310425.png)


![rac-(2R,3R)-2-[2-(trifluoromethyl)phenyl]oxolane-3-carboxylic acid, trans](/img/structure/B12310454.png)
![rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid hydrochloride, cis](/img/structure/B12310466.png)

![n-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B12310474.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid](/img/structure/B12310494.png)
